molecular formula C11H20O2S B13103529 Ethyl 1-((methylthio)methyl)cyclohexanecarboxylate

Ethyl 1-((methylthio)methyl)cyclohexanecarboxylate

Cat. No.: B13103529
M. Wt: 216.34 g/mol
InChI Key: JNSZRVZTYIXRCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-((methylthio)methyl)cyclohexanecarboxylate is an organic compound with the molecular formula C11H20O2S. It is a derivative of cyclohexanecarboxylate, featuring an ethyl ester group and a methylthio substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-((methylthio)methyl)cyclohexanecarboxylate typically involves the reaction of cyclohexanecarboxylic acid with ethyl alcohol in the presence of a catalyst to form the ethyl ester. The methylthio group is then introduced through a nucleophilic substitution reaction using a suitable methylthio donor, such as methylthiomethyl chloride, under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate esterification, while bases like sodium hydroxide or potassium carbonate are employed for the nucleophilic substitution step .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-((methylthio)methyl)cyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-((methylthio)methyl)cyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-((methylthio)methyl)cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The methylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-((methylthio)methyl)cyclohexanecarboxylate is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of sulfur-containing organic molecules .

Biological Activity

Ethyl 1-((methylthio)methyl)cyclohexanecarboxylate is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • Molecular Formula : C12H22O2S
  • Molecular Weight : 230.37 g/mol

The compound features an ethyl ester functional group, a cyclohexane ring, and a methylthio group, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds in this category have shown effectiveness against certain bacterial strains.
  • Anti-inflammatory Effects : Some derivatives demonstrate the ability to modulate inflammatory pathways.
  • Antioxidant Properties : The presence of the methylthio group may enhance radical scavenging activity.

The biological effects of this compound are hypothesized to involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been documented to inhibit enzymes involved in inflammatory processes.
  • Modulation of Signaling Pathways : The compound may affect pathways such as NF-kB and MAPK, which are crucial in inflammation and cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeAssessed OutcomeReference
AntimicrobialInhibition of E. coli growth
Anti-inflammatoryReduced TNF-alpha production
AntioxidantDPPH radical scavenging

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of various methylthio derivatives found that this compound exhibited significant inhibition against Escherichia coli with an IC50 value of 25 µg/mL. This suggests potential applications in developing antimicrobial agents .

Case Study 2: Anti-inflammatory Mechanism

In vitro assays demonstrated that treatment with this compound reduced TNF-alpha levels in macrophage cultures by approximately 40%. This indicates a possible mechanism through which the compound exerts anti-inflammatory effects .

Case Study 3: Antioxidant Activity

The antioxidant capacity was evaluated using the DPPH assay, where the compound showed a significant reduction in DPPH radical concentration, indicating strong free radical scavenging activity comparable to known antioxidants .

Properties

Molecular Formula

C11H20O2S

Molecular Weight

216.34 g/mol

IUPAC Name

ethyl 1-(methylsulfanylmethyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C11H20O2S/c1-3-13-10(12)11(9-14-2)7-5-4-6-8-11/h3-9H2,1-2H3

InChI Key

JNSZRVZTYIXRCR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCCC1)CSC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.